molecular formula C16H18N2OS2 B2860477 2-(Pyridin-3-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone CAS No. 1704560-01-9

2-(Pyridin-3-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2860477
CAS No.: 1704560-01-9
M. Wt: 318.45
InChI Key: UCVZRWYVXHQRJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-3-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a useful research compound. Its molecular formula is C16H18N2OS2 and its molecular weight is 318.45. The purity is usually 95%.
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Biological Activity

The compound 2-(Pyridin-3-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a heterocyclic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological effects, and relevant research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazepane ring and subsequent functionalization. The initial steps often involve the reaction of pyridine derivatives with thiophene-containing compounds, leading to complex heterocycles with promising biological profiles.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antioxidant Activity :
    • Research indicates that compounds with thiophene and pyridine moieties exhibit significant antioxidant properties. For instance, derivatives containing these structures have shown effectiveness in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .
  • Anti-inflammatory Properties :
    • The compound has been evaluated for its anti-inflammatory effects. Studies have demonstrated that similar thiazepane derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting a mechanism for reducing inflammation .
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the thiophene ring enhances its interaction with microbial cell membranes, potentially disrupting their integrity .

Table 1: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of COX and cytokines
AntimicrobialDisruption of cell membranes

Case Study: Antioxidant Activity Assessment

A study conducted by researchers involved in synthesizing similar compounds demonstrated that this compound exhibited a significant decrease in oxidative stress markers in vitro. The DPPH assay revealed an IC50 value comparable to established antioxidants like Trolox, indicating its potential as a therapeutic agent against oxidative stress-related conditions .

Case Study: Anti-inflammatory Mechanism

In another investigation, the compound was tested in a murine model of inflammation. Results showed a marked reduction in paw edema and inflammatory cytokines such as TNF-alpha and IL-6 following treatment with the compound. This suggests that it may serve as a viable candidate for developing anti-inflammatory drugs .

Properties

IUPAC Name

2-pyridin-3-yl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS2/c19-16(11-13-3-1-6-17-12-13)18-7-5-15(21-10-8-18)14-4-2-9-20-14/h1-4,6,9,12,15H,5,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVZRWYVXHQRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.